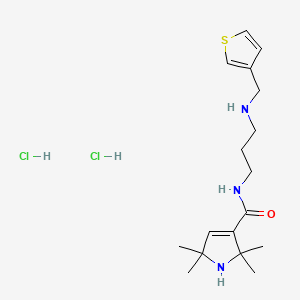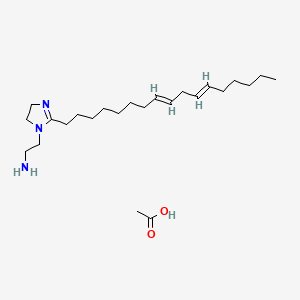
Peroxypyruvic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxypyruvic acid is a peroxy acid derivative of pyruvic acid, characterized by the presence of an additional peroxide group (-OOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: Peroxypyruvic acid can be synthesized by reacting pyruvic acid with an oxidizing agent such as hydrogen peroxide. The reaction typically involves mixing pyruvic acid with hydrogen peroxide at low temperatures, ranging from -20°C to 0°C, and stirring the mixture for several hours . The reaction conditions must be carefully controlled to prevent decomposition and ensure the formation of the desired peroxy acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where pyruvic acid and hydrogen peroxide are combined under controlled conditions. The reaction is monitored to optimize yield and purity, and the product is subsequently purified through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Peroxypyruvic acid undergoes various chemical reactions, including:
Oxidation: Due to its strong oxidizing nature, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced back to pyruvic acid under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, barium peroxide, sodium carbonate peroxide, etc..
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions involving this compound often require low temperatures and controlled environments to prevent decomposition.
Major Products Formed:
Oxidation Products: Depending on the substrate, oxidation can yield various products, including aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduction typically yields pyruvic acid.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Peroxypyruvic acid has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its oxidizing properties are leveraged for specific synthetic processes.
Mechanism of Action
The mechanism by which peroxypyruvic acid exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can cause oxidative damage to cellular components, including proteins, lipids, and nucleic acids, leading to the destruction of microbial cells . The compound’s strong oxidizing nature makes it effective in breaking down complex molecules and disrupting biological processes.
Comparison with Similar Compounds
Peracetic Acid: Another peroxy acid with strong oxidizing properties, commonly used as a disinfectant and sterilizing agent.
Peroxymonosulfuric Acid: Known for its use in industrial applications, particularly in the bleaching of pulp and detoxification of cyanide.
Peroxybenzoic Acid: Used in organic synthesis for the oxidation of various substrates.
Uniqueness of Peroxypyruvic Acid: this compound is unique due to its specific structure, which combines the properties of pyruvic acid with an additional peroxide group This combination imparts strong oxidizing capabilities while retaining the reactivity of the keto group in pyruvic acid
Properties
CAS No. |
1263153-18-9 |
|---|---|
Molecular Formula |
C3H4O4 |
Molecular Weight |
104.06 g/mol |
IUPAC Name |
2-oxopropaneperoxoic acid |
InChI |
InChI=1S/C3H4O4/c1-2(4)3(5)7-6/h6H,1H3 |
InChI Key |
BXASKOSTAOGNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


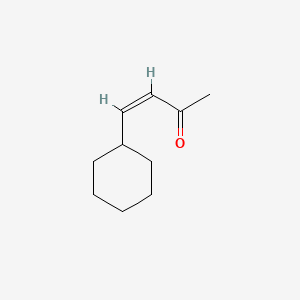
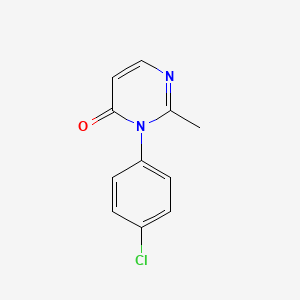
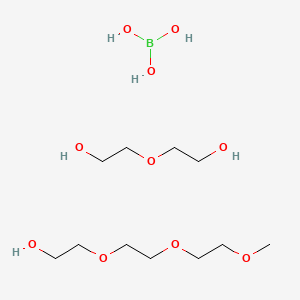

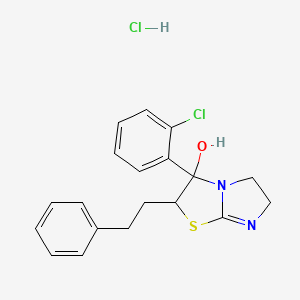
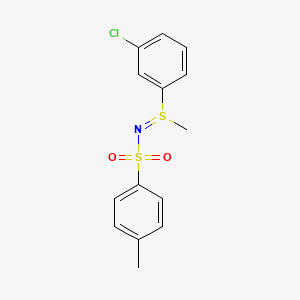


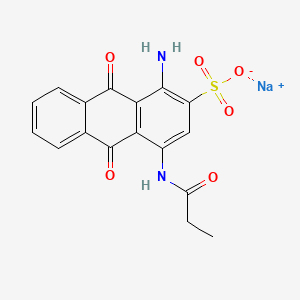
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)
